6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one
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Overview
Description
6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are derivatives of chromone (1,4-benzopyrone) Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 6-position . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
Oxidation: 6-Formyl-8-methyl-4H-chromen-4-one.
Reduction: 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-ol.
Substitution: Derivatives with different functional groups at the 6-position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . Additionally, the chromone core can interact with hydrophobic pockets in the target protein, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: A compound with similar hydroxymethyl functionality but a different core structure.
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, commonly derived from biomass.
Uniqueness
6-(Hydroxymethyl)-8-methyl-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and methyl groups at specific positions on the chromone ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
6-(hydroxymethyl)-8-methylchromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7-4-8(6-12)5-9-10(13)2-3-14-11(7)9/h2-5,12H,6H2,1H3 |
InChI Key |
KXNRYEQMNAKGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=CC2=O)CO |
Origin of Product |
United States |
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